Cas no 3814-18-4 (3-nitrobenzene-1-thiol)
3-nitrobenzene-1-thiol Chemical and Physical Properties
Names and Identifiers
-
- Benzenethiol, 3-nitro-
- 3-nitrobenzenethiol
- 3-Nitro-benzenethiol
- 3-NITRO-BENZENE-THIOL
- 3-nitrobenzene-1-thiol
- 3-Nitro-phenylmercaptan
- 3-nitro-thiophenol
- 5-nitrothiophenol
- Benzenethiol,3-nitro
- m-nitrobenzenethiol
- m-Nitro-phenylmercaptan
- m-nitrothiophenol
- NSC53643
- meta-nitrothiophenol
- HBCSOCHVMJKLLO-UHFFFAOYSA-N
- FT-0702632
- SY043185
- NSC-53643
- AT20860
- 3814-18-4
- SCHEMBL487496
- AS-82797
- DTXSID60287951
- 3-nitrothiophenol
- EN300-172196
- AKOS005142976
- 3-nitrophenylmercaptan
- MFCD18451844
-
- MDL: MFCD18451844
- Inchi: 1S/C6H5NO2S/c8-7(9)5-2-1-3-6(10)4-5/h1-4,10H
- InChI Key: HBCSOCHVMJKLLO-UHFFFAOYSA-N
- SMILES: SC1=CC=CC(=C1)[N+](=O)[O-]
Computed Properties
- Exact Mass: 155.00400
- Monoisotopic Mass: 155.00409958g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 134
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 46.8Ų
Experimental Properties
- PSA: 84.62000
- LogP: 2.40670
3-nitrobenzene-1-thiol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | N494920-10mg |
3-nitrobenzene-1-thiol |
3814-18-4 | 10mg |
$ 50.00 | 2022-06-03 | ||
| TRC | N494920-50mg |
3-nitrobenzene-1-thiol |
3814-18-4 | 50mg |
$ 160.00 | 2022-06-03 | ||
| TRC | N494920-100mg |
3-nitrobenzene-1-thiol |
3814-18-4 | 100mg |
$ 230.00 | 2022-06-03 | ||
| Aaron | AR00CISL-100mg |
3-Nitro-benzenethiol |
3814-18-4 | 95% | 100mg |
$292.00 | 2025-02-11 | |
| Aaron | AR00CISL-250mg |
3-Nitro-benzenethiol |
3814-18-4 | 95% | 250mg |
$415.00 | 2025-02-11 | |
| Aaron | AR00CISL-1g |
3-Nitro-benzenethiol |
3814-18-4 | 95% | 1g |
$828.00 | 2025-02-11 | |
| A2B Chem LLC | AF83129-250mg |
3-Nitro-benzenethiol |
3814-18-4 | 95% | 250mg |
$250.00 | 2024-04-20 | |
| A2B Chem LLC | AF83129-1g |
3-Nitro-benzenethiol |
3814-18-4 | 95% | 1g |
$540.00 | 2024-04-20 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1734893-1g |
3-Nitrobenzenethiol |
3814-18-4 | 98% | 1g |
¥4116.00 | 2024-05-16 | |
| Enamine | EN300-172196-0.05g |
3-nitrobenzene-1-thiol |
3814-18-4 | 92% | 0.05g |
$101.0 | 2023-09-20 |
3-nitrobenzene-1-thiol Related Literature
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Chi Zhang,Li-Qiang Lu,Pan Deng,Xi-Ke Tian,Ming-Yang Liu,Ai-Min Li RSC Adv. 2016 6 105119
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Sonam Mehrotra,Raja Angamuthu CrystEngComm 2016 18 4438
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3. On benzo[b][1,4]diazepinium-olates, -thiolates and -carboxylates as anti-Hückel mesomeric betainesAndreas Schmidt,Abbas Gholipour Shilabin,Martin Nieger Org. Biomol. Chem. 2003 1 4342
Additional information on 3-nitrobenzene-1-thiol
Introduction to 3-nitrobenzene-1-thiol (CAS No. 3814-18-4)
3-nitrobenzene-1-thiol, with the chemical formula C₆H₅NO₂S, is a significant compound in the field of organic chemistry and pharmaceutical research. Its molecular structure combines a nitro group and a thiol group, making it a versatile intermediate for synthesizing various bioactive molecules. This compound has garnered attention due to its utility in medicinal chemistry, particularly in the development of novel therapeutic agents.
The CAS number 3814-18-4 uniquely identifies this substance and distinguishes it from other benzene derivatives. The presence of both electron-withdrawing and electron-donating groups in its structure imparts unique reactivity, which is exploited in synthetic chemistry. The nitro group enhances electrophilic aromatic substitution reactions, while the thiol group participates in nucleophilic additions and disulfide bond formations.
In recent years, 3-nitrobenzene-1-thiol has been explored for its potential applications in drug discovery. Its derivatives have shown promise as intermediates in the synthesis of antimicrobial and anticancer agents. For instance, modifications of the thiol moiety can lead to the formation of metal chelators, which are crucial in targeted drug delivery systems. Additionally, the nitro group can be reduced to an amine, providing a platform for further functionalization.
One of the most compelling aspects of 3-nitrobenzene-1-thiol is its role in designing small-molecule probes for biochemical studies. Researchers have utilized this compound to develop inhibitors targeting specific enzymes involved in inflammatory pathways. The structural features of 3-nitrobenzene-1-thiol allow for precise tuning of binding interactions, making it an invaluable tool in rational drug design.
The synthesis of 3-nitrobenzene-1-thiol typically involves nitration of benzene followed by thiolation. Advances in catalytic methods have improved the efficiency and selectivity of these reactions, reducing byproducts and enhancing yield. These improvements are particularly relevant in industrial-scale production, where cost-effectiveness and environmental considerations are paramount.
Recent studies have also highlighted the importance of 3-nitrobenzene-1-thiol in materials science. Its ability to form stable complexes with transition metals has been exploited in the development of luminescent probes for sensing applications. These probes are used to detect trace amounts of metal ions in biological systems, aiding in diagnostic and environmental monitoring.
The pharmacological potential of derivatives of 3-nitrobenzene-1-thiol continues to be a focus of academic research. For example, researchers have synthesized analogs that exhibit inhibitory effects on enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in inflammatory responses. The structural diversity achievable through modifications of this scaffold offers a rich ground for discovering novel therapeutics.
In conclusion, 3-nitrobenzene-1-thiol (CAS No. 3814-18-4) is a multifaceted compound with broad applications across chemistry and pharmaceutical sciences. Its unique structural features enable diverse synthetic pathways and functionalization strategies, making it a cornerstone in the development of new drugs and materials. As research progresses, the potential uses of this compound are expected to expand, further solidifying its importance in scientific endeavors.
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